1-Bromo-4-iso-butyloxy-3-fluorobenzene
Description
1-Bromo-4-iso-butyloxy-3-fluorobenzene is a substituted aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, and an iso-butyloxy group (OCH₂CH(CH₂)₂) at position 4 of the benzene ring. The iso-butyloxy substituent enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), while fluorine and bromine modulate electronic effects, directing electrophilic substitution and facilitating cross-coupling reactions.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-bromo-2-fluoro-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 |
InChI Key |
XAVOLXDJLVSTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-iso-butyloxy-3-fluorobenzene typically involves the bromination of 4-iso-butyloxy-3-fluorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-4-iso-butyloxy-3-fluorobenzene may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-iso-butyloxy-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-iso-butyloxy-3-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iso-butyloxy-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the iso-butyloxy group, contribute to the compound’s reactivity and ability to form stable intermediates. These interactions can influence various biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry and drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Bromo-4-iso-butyloxy-3-fluorobenzene with three analogous brominated aromatic compounds, highlighting molecular properties, substituent effects, and safety data derived from available literature.
*Calculated based on molecular formulas.
Key Findings:
- Electronic Effects: The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene strongly withdraws electrons, activating the ring for nucleophilic substitution but deactivating it for electrophilic processes . Fluorine in both the target compound and 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene exerts an ortho/para-directing effect, influencing regioselectivity in further substitutions.
- The carboxylic acid in 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid enhances aqueous solubility, whereas the target compound’s iso-butyloxy group favors organic solvents .
- For example, 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene mandates immediate removal of contaminated clothing and medical consultation . Similar protocols are recommended for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
